(3S)-3-amino-3-cyclopropyl-N-methylpropanamide
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Overview
Description
(3S)-3-amino-3-cyclopropyl-N-methylpropanamide is an organic compound with a unique structure that includes an amino group, a cyclopropyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide typically involves the reaction of cyclopropylamine with N-methylpropanamide under specific conditions. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-cyclopropyl-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carbonyl group in the propanamide backbone can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted amides and amines
Scientific Research Applications
(3S)-3-amino-3-cyclopropyl-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-cyclopropyl-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-amino-1-(cyclopropylamino)heptane-2,2-diol
- (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamides
Uniqueness
(3S)-3-amino-3-cyclopropyl-N-methylpropanamide is unique due to its specific stereochemistry and the presence of both an amino group and a cyclopropyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3S)-3-amino-3-cyclopropyl-N-methylpropanamide |
InChI |
InChI=1S/C7H14N2O/c1-9-7(10)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
CRFXEZPEWNVDCD-LURJTMIESA-N |
Isomeric SMILES |
CNC(=O)C[C@@H](C1CC1)N |
Canonical SMILES |
CNC(=O)CC(C1CC1)N |
Origin of Product |
United States |
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